molecular formula C9H8N2O B1429219 3-Cinnolinemethanol CAS No. 1056894-33-7

3-Cinnolinemethanol

Cat. No. B1429219
M. Wt: 160.17 g/mol
InChI Key: VFVLNXYGKMNNEN-UHFFFAOYSA-N
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Description

3-Cinnolinemethanol is a derivative of Cinnoline . It has a molecular weight of 160.17 and a molecular formula of C9H8N2O . The IUPAC name for this compound is cinnolin-3-ylmethanol .


Synthesis Analysis

The synthesis of cinnoline derivatives, such as 3-Cinnolinemethanol, involves various approaches. These include the use of synthetic precursors of arenediazonium salts, arylhydrazones, and arylhydrazines, as well as reductive methods for the synthesis of polycondensed derivatives of cinnoline .


Molecular Structure Analysis

The molecular structure of 3-Cinnolinemethanol can be represented by the Canonical SMILES: C1=CC=C2C(=C1)C=C(N=N2)CO . The InChI representation is InChI=1S/C9H8N2O/c12-6-8-5-7-3-1-2-4-9(7)11-10-8/h1-5,12H,6H2 .


Physical And Chemical Properties Analysis

3-Cinnolinemethanol has several computed properties. It has a complexity of 152 and is canonicalized . It has a heavy atom count of 12, a hydrogen bond acceptor count of 3, and a hydrogen bond donor count of 1 . Its topological polar surface area is 46Ų, and it has a rotatable bond count of 1 .

Scientific Research Applications

Pharmacological Activities and Potential Applications

Cinnoline derivatives, including compounds structurally related to 3-Cinnolinemethanol, have been extensively studied for their biological and pharmacological activities. A particular focus has been on their potential as PI3K inhibitors , which play a critical role in cell growth, proliferation, and survival. For instance, a study by Tian et al. (2021) developed a series of cinnoline derivatives that displayed potent inhibitory activities against PI3Ks, highlighting their potential for antiproliferative effects against human tumor cell lines Tian et al., 2021.

Moreover, the cinnoline scaffold is recognized as a significant structural subunit in the development of compounds with a broad spectrum of pharmacological activities. These activities include antibacterial, antifungal, antimalarial, anti-inflammatory, analgesic, anxiolytic, and antitumor activities . Some cinnoline derivatives are even under evaluation in clinical trials, demonstrating the scaffold's importance in medicinal chemistry Szumilak & Stańczak, 2019.

Synthetic Advances and Chemical Properties

The interest in cinnoline derivatives continues due to their interesting bioactivity and structural diversity , making them a focal point in synthetic organic chemistry. Recent advances have been made in the synthesis of cinnolines, aiming to explore their pharmacological potentials further. For example, a review by Mathew et al. (2017) provides an overview of methodologies and recent developments towards the synthesis of benzodiazines, including cinnolines, indicating their wide application in pharmaceutical and agrochemical fields Mathew et al., 2017.

Furthermore, the regioselective functionalization of cinnolines has been developed, utilizing metalations to achieve 3 and 8 positions substitutions. This method allows for diverse functionalizations, including acylation and cross-coupling reactions, demonstrating the versatility of the cinnoline scaffold in organic synthesis Klatt et al., 2014.

properties

IUPAC Name

cinnolin-3-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c12-6-8-5-7-3-1-2-4-9(7)11-10-8/h1-5,12H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFVLNXYGKMNNEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N=N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401315783
Record name 3-Cinnolinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401315783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cinnolinemethanol

CAS RN

1056894-33-7
Record name 3-Cinnolinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1056894-33-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Cinnolinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401315783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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